molecular formula C18H18O4 B13090214 5',5''-Didemethoxypinoresinol

5',5''-Didemethoxypinoresinol

Cat. No.: B13090214
M. Wt: 298.3 g/mol
InChI Key: AYMLHOROIXAYPH-WNRNVDISSA-N
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Description

5’,5’‘-Didemethoxypinoresinol is a chemical compound that belongs to the lignan family. Lignans are a group of naturally occurring compounds found in plants, particularly in seeds, whole grains, and vegetables. They are known for their antioxidant properties and potential health benefits. 5’,5’'-Didemethoxypinoresinol is a derivative of pinoresinol, which is a dimeric lignan commonly found in the cell walls of plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’,5’‘-Didemethoxypinoresinol typically involves the coupling of two monolignol units. One common method is the peroxidase-mediated radical coupling reaction. This reaction uses 5-bromoconiferyl alcohol, which is synthesized from 5-bromovanillin, to produce 5,5′-bromopinoresinol. The bromopinoresinol is then subjected to hydro-debromination to yield 5’,5’'-Didemethoxypinoresinol .

Industrial Production Methods

The use of biocatalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5’,5’'-Didemethoxypinoresinol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

5’,5’'-Didemethoxypinoresinol has several scientific research applications, including:

    Chemistry: Used as a model compound for studying lignin structure and reactivity.

    Biology: Investigated for its antioxidant properties and potential health benefits.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of bio-based materials and products

Mechanism of Action

The mechanism of action of 5’,5’'-Didemethoxypinoresinol involves its interaction with various molecular targets and pathways. It is known to exert its effects through antioxidant activity, scavenging free radicals, and reducing oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’,5’'-Didemethoxypinoresinol is unique due to its specific structure and the presence of two methoxy groups, which may influence its reactivity and biological activity.

Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

4-[(3S,3aR,6S,6aR)-3-(4-hydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]phenol

InChI

InChI=1S/C18H18O4/c19-13-5-1-11(2-6-13)17-15-9-22-18(16(15)10-21-17)12-3-7-14(20)8-4-12/h1-8,15-20H,9-10H2/t15-,16-,17+,18+/m0/s1

InChI Key

AYMLHOROIXAYPH-WNRNVDISSA-N

Isomeric SMILES

C1[C@H]2[C@H](CO[C@@H]2C3=CC=C(C=C3)O)[C@H](O1)C4=CC=C(C=C4)O

Canonical SMILES

C1C2C(COC2C3=CC=C(C=C3)O)C(O1)C4=CC=C(C=C4)O

Origin of Product

United States

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